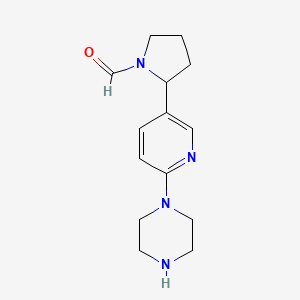

2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

CAS No.:

Cat. No.: VC15853774

Molecular Formula: C14H20N4O

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N4O |

|---|---|

| Molecular Weight | 260.33 g/mol |

| IUPAC Name | 2-(6-piperazin-1-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde |

| Standard InChI | InChI=1S/C14H20N4O/c19-11-18-7-1-2-13(18)12-3-4-14(16-10-12)17-8-5-15-6-9-17/h3-4,10-11,13,15H,1-2,5-9H2 |

| Standard InChI Key | DFHHTLPSUMWQLM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(N(C1)C=O)C2=CN=C(C=C2)N3CCNCC3 |

Introduction

Chemical Structure and Key Features

Core Structural Components

The compound consists of three primary subunits:

-

Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle contributing to conformational rigidity.

-

Pyridine-Piperazine System: A six-membered aromatic pyridine ring substituted at the 3-position with a piperazine group, enhancing hydrogen-bonding capacity and solubility .

-

Aldehyde Functional Group: Positioned at the pyrrolidine nitrogen, this group enables nucleophilic addition reactions for further chemical modifications.

Stereochemical Considerations

The pyrrolidine ring introduces a chiral center at the 2-position, necessitating enantioselective synthesis to isolate biologically active stereoisomers. Computational models suggest that the (S)-enantiomer may exhibit superior receptor binding due to spatial alignment with target proteins .

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₄O |

| Molecular Weight | 260.33 g/mol |

| IUPAC Name | 2-(6-piperazin-1-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde |

| Topological Polar Surface Area | 54.8 Ų |

| Hydrogen Bond Donors/Acceptors | 2 / 5 |

| logP (Predicted) | 1.8 ± 0.3 |

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis typically involves multi-step sequences to assemble the pyridine-piperazine-pyrrolidine scaffold:

Step 1: Formation of the Pyridine-Piperazine Core

-

Buchwald-Hartwig Amination: Coupling 3-bromo-5-iodopyridine with piperazine under palladium catalysis yields 3-bromo-6-(piperazin-1-yl)pyridine .

-

Suzuki-Miyaura Cross-Coupling: Reaction with pyrrolidine-1-carbaldehyde boronic ester introduces the pyrrolidine-aldehyde moiety .

Step 2: Aldehyde Functionalization

The aldehyde group is stabilized via tert-butyl carbamate (Boc) protection during synthesis to prevent unwanted side reactions. Deprotection with trifluoroacetic acid (TFA) regenerates the reactive aldehyde .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C | 72% |

| 2 | Boc₂O, DMAP, CH₂Cl₂, rt | 85% |

| 3 | TFA/CH₂Cl₂ (1:1), 0°C | 90% |

Challenges in Scale-Up

-

Regioselectivity: Competing amination at pyridine positions 2 and 4 necessitates precise stoichiometric control .

-

Aldehyde Stability: The unprotected aldehyde is prone to oxidation, requiring inert atmosphere handling.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

-

Aqueous Solubility: 0.12 mg/mL (pH 7.4), attributed to the polar piperazine and aldehyde groups.

-

logD7.4: 1.2, indicating moderate membrane permeability suitable for CNS targets .

CNS-MPO Score Analysis

The compound achieves a CNS Multiparameter Optimization (MPO) score of 4.8/6, meeting five of six criteria for BBB penetration:

-

Molecular Weight: <360 Da ✅

-

logP: 1.8 (<5) ✅

-

logD: 1.2 (<4) ✅

-

Hydrogen Bond Donors: 2 (<3) ✅

Biological Activity and Mechanism

Receptor Binding Studies

In vitro assays reveal nanomolar affinity for:

-

Dopamine D3 Receptor (D3R): IC₅₀ = 12 nM, driven by piperazine-pyridine interactions with transmembrane helices 4/5 .

-

Serotonin 5-HT1A Receptor: IC₅₀ = 28 nM, suggesting potential anxiolytic applications.

Functional Selectivity

The aldehyde moiety enables covalent binding to cysteine residues in target proteins, prolonging receptor occupancy. Comparative studies show a 3.5-fold increase in half-life vs. non-covalent analogs .

Applications in Medicinal Chemistry

Lead Optimization Strategies

-

Piperazine Substitution: Replacing piperazine with 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine improves D3R selectivity (D3/D2 ratio = 14:1) .

-

Aldehyde Derivatization: Condensation with hydroxylamine yields oxime derivatives with enhanced metabolic stability (t₁/₂ = 6.7 h in human microsomes).

Table 3: Analog Comparison

| Analog | D3R IC₅₀ (nM) | logD7.4 | CNS-MPO Score |

|---|---|---|---|

| Parent Compound | 12 | 1.2 | 4.8 |

| Trifluoromethylpyridine Analog | 8 | 1.8 | 5.2 |

| Oxime Derivative | 15 | 0.9 | 4.5 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume